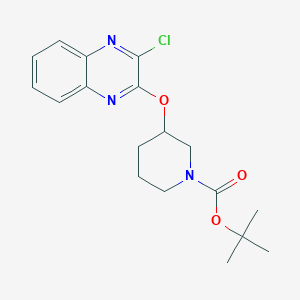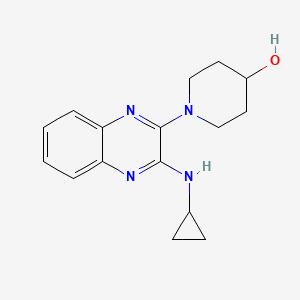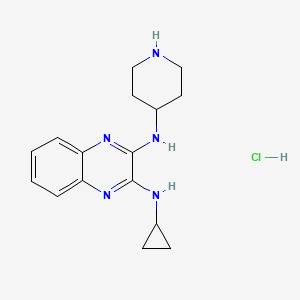
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol
概要
説明
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol: is a complex organic compound with the molecular formula C11H14F3N3O and a molecular weight of 261.24 g/mol . This compound features a piperidine ring fused with a pyrimidine moiety that includes a trifluoromethyl group, and a methanol group attached to the piperidine ring
準備方法
The synthesis of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol involves multiple steps:
Condensation Reaction: The initial step involves the condensation of trifluoromethyl pyruvate with 2-aminopyrimidine to form 1-(4-(trifluoromethyl)pyrimidin-2-yl)-2-pyruvate.
Nucleophilic Substitution: The intermediate product undergoes a nucleophilic substitution reaction with 3-oxopiperidine to yield 1-(4-(trifluoromethyl)pyrimidin-2-yl)-3-piperidinemethanol.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . The major products formed depend on the specific reaction and conditions applied.
科学的研究の応用
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol include:
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol
- 4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol
These compounds share structural similarities but differ in the position of functional groups, which can influence their chemical properties and biological activities. The unique combination of the trifluoromethyl group and the piperidine ring in this compound makes it particularly valuable for specific applications .
特性
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-3-4-15-10(16-9)17-5-1-2-8(6-17)7-18/h3-4,8,18H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQFUMVFFNEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671571 | |
| Record name | {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-20-3 | |
| Record name | 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Morpholine-4-carbonyl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500562.png)
![2-Chloro-N-[1-(2-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500563.png)



![[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500567.png)



![Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride](/img/structure/B1500578.png)
![[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500579.png)

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride](/img/structure/B1500584.png)

